{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate
Description
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Properties
IUPAC Name |
[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClN3O2S/c1-29-23(32-20-12-10-17(25)11-13-20)21(22(28-29)16-6-3-2-4-7-16)15-31-24(30)27-19-9-5-8-18(26)14-19/h2-14H,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJFEMWDWCAURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)NC3=CC(=CC=C3)Cl)SC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₇H₁₅BrN₂OS
- Molecular Weight : 393.73 g/mol
- CAS Number : 318247-56-2
- Melting Point : 148–150 °C
Antiparasitic Activity
Research indicates that pyrazole derivatives, including the compound in focus, exhibit significant activity against parasitic infections such as those caused by Leishmania and Plasmodium species. These compounds are believed to interfere with the life cycles of these parasites, exhibiting potent antipromastigote activity critical for their survival and proliferation in host organisms.
Study Findings :
- Antileishmanial Activity : In vitro studies have demonstrated that similar compounds effectively inhibit the growth of Leishmania, suggesting that the presence of sulfanyl groups enhances activity compared to non-sulfanyl counterparts.
- Antimalarial Activity : Pyrazole derivatives have shown promising results against malaria, indicating potential efficacy for developing new antimalarial agents.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has revealed that modifications on the pyrazole ring significantly impact biological activity. Compounds with electron-withdrawing groups, such as bromine, show improved potency against both Leishmania and Plasmodium species. Optimizing substituents on the pyrazole ring could lead to more effective antileishmanial and antimalarial agents.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of selected pyrazole derivatives:
| Compound Name | Biological Activity | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antileishmanial | 1.61 ± 1.92 | |
| Compound B | Antimalarial | 1.98 ± 1.22 | |
| This compound | Antileishmanial & Antimalarial | TBD | This Study |
While the precise mechanism of action for this specific compound remains largely unexplored, related pyrazole derivatives have demonstrated significant activity against parasitic infections by potentially disrupting critical processes in the parasites' life cycles.
Study 1: Efficacy Against Leishmania
In a study examining various pyrazole derivatives against Leishmania, it was found that compounds with sulfanyl groups exhibited enhanced activity compared to non-sulfanyl counterparts. The presence of a bromophenyl group contributed positively to biological activity by increasing lipophilicity and facilitating membrane penetration.
Study 2: Antiparasitic Efficacy
A comprehensive evaluation of several pyrazole derivatives revealed that those with specific structural modifications showed significant antiparasitic activity. The study emphasized the importance of optimizing substituents for improved efficacy against both Leishmania and Plasmodium species.
Q & A
Q. Example SAR Table :
| Analog | R₁ (Pyrazole-5) | R₂ (Carbamate) | IC₅₀ (CDK2, nM) |
|---|---|---|---|
| 1 | 4-BrPhS | 3-ClPh | 12.5 |
| 2 | 4-ClPhS | 3-ClPh | 28.7 |
| 3 | 4-BrPhS | 4-FPh | 45.2 |
Advanced: What challenges arise in resolving crystallographic data for derivatives of this compound?
- Disorder in Flexible Groups : The carbamate side chain may exhibit conformational disorder. Mitigate by collecting data at low temperature (100 K) .
- Twinned Crystals : Use SHELXD for structure solution and PLATON to check for twinning .
- Weak Diffraction : Optimize crystal growth using seeding techniques or additive screening (e.g., PEG 4000) .
Q. Refinement Table :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.041 |
| Data/Parameters | 16.0 |
| Resolution | 0.84 Å |
Advanced: How can computational methods resolve contradictions in bioactivity data?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions to explain variable inhibition (e.g., differing binding poses in kinase isoforms) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for metabolite formation .
- QSAR Modeling : Use Random Forest or SVM models to correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity .
Advanced: What strategies address low yields in the carbamate formation step?
- Catalyst Screening : Test alternatives to DMAP (e.g., DBU or TEA) .
- Solvent Optimization : Switch to DCM for better isocyanate reactivity.
- In Situ Activation : Generate the isocyanate from 3-chloroaniline using triphosgene .
Q. Yield Optimization Table :
| Condition | Yield (%) |
|---|---|
| THF, DMAP | 62 |
| DCM, DBU | 78 |
| DCM, TEA, 0°C | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
